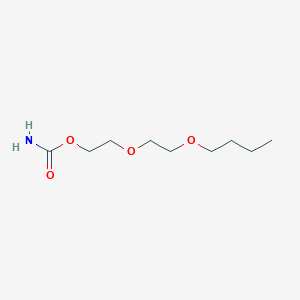

2-(2-Butoxyethoxy)ethyl carbamate

Description

Properties

CAS No. |

60653-87-4 |

|---|---|

Molecular Formula |

C9H19NO4 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-(2-butoxyethoxy)ethyl carbamate |

InChI |

InChI=1S/C9H19NO4/c1-2-3-4-12-5-6-13-7-8-14-9(10)11/h2-8H2,1H3,(H2,10,11) |

InChI Key |

SJHGNMOFSPEYET-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOCCOC(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary amine reacts with O-alkyl carbamate (e.g., 2-butoxyethoxy carbamate) in a nucleophilic substitution, releasing ammonia and forming the carbamate linkage. A molar ratio of 1:1–1.5 amine-to-carbamate is typical, with alcohol (e.g., 2-butoxyethanol) acting as a proton shuttle. For example, 1,6-hexamethylenediamine reacts with 2-butoxyethoxy carbamate in 2-butoxyethanol at 180–200°C for 7 hours, achieving an 87.8% yield.

Catalytic and Solvent Systems

No external catalysts are required, but the reaction benefits from inert atmospheres (e.g., nitrogen) to prevent oxidation. High-boiling solvents like 2-butoxyethanol (b.p. ~230°C) enable reflux without decomposition. Post-reaction, excess alcohol is removed via distillation, and the product is crystallized from methanol/water.

Boc-Protected Intermediate Strategies

The use of tert-butyl carbamate (Boc) protecting groups, as seen in PubChem CID 15742132 and Ambeed synthesis protocols, offers a modular approach.

Synthesis of Boc-NH-PEG3-Alcohol

A representative procedure involves coupling Boc-protected amines with polyethylene glycol (PEG) derivatives:

-

Step 1 : React tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate with 2-butoxyethanol using EDC/HOBt coupling agents.

-

Step 2 : Deprotect the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the free amine, which is subsequently carbamoylated.

This method achieves yields up to 83% when using PyBOP/DIEA in THF-DCM mixtures.

Comparative Analysis of Preparation Methods

Key Observations :

-

The amine-carbamate reaction is optimal for scalability, requiring no complex catalysts.

-

Boc-protected routes offer precise control but involve multi-step sequences.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxyethoxy)ethyl carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.

Scientific Research Applications

2-(2-Butoxyethoxy)ethyl carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: It is used in the production of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 2-(2-Butoxyethoxy)ethyl carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

Carcinogenicity and Mutagenicity

Ethyl Carbamate (EC)

- Carcinogenicity: Ethyl carbamate is a known carcinogen, inducing liver, lung, and ear duct tumors in rodents. Its metabolic activation produces vinyl carbamate epoxide, a DNA-reactive intermediate .

- Human Exposure: Detected in alcoholic beverages (e.g., Chinese白酒) at levels exceeding international guidelines (150 μg/L), with an estimated MOE (Margin of Exposure) of 6,289, indicating significant carcinogenic risk for frequent consumers .

Vinyl Carbamate

- Potency: 10–50 times more carcinogenic than ethyl carbamate in mice, inducing lung adenomas and skin tumors at lower doses. It is directly mutagenic in Salmonella typhimurium assays when metabolized by liver enzymes .

- Metabolism: Cytochrome P-450 converts vinyl carbamate to an epoxide, which binds DNA.

Methyl (2,2-Dimethoxyethyl) Carbamate

- Limited toxicological data suggest lower hazard compared to ethyl/vinyl carbamates .

This compound

Mutagenicity and Metabolic Pathways

| Compound | Mutagenic Activity (S. typhimurium) | Metabolic Requirements | Key Enzymes Involved |

|---|---|---|---|

| Ethyl carbamate | Non-mutagenic (requires metabolism) | Liver microsomes (weak activation) | CYP2E1 |

| Vinyl carbamate | Direct mutagen (with liver S9) | Cytochrome P-450 | CYP2E1, CYP4B1 |

| Methyl (2,2-dimethoxyethyl) carbamate | No data available | Likely esterase-mediated hydrolysis | N/A |

| This compound | No data available | Hypothetical ether chain oxidation | CYP450, esterases (speculative) |

Key Findings :

- Vinyl carbamate’s direct mutagenicity underscores its role as a "promutagen" requiring minimal metabolic activation .

Q & A

Q. How can computational models predict its metabolic pathways?

Q. What regulatory guidelines govern its use in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.